2,3-dihydroxypropyl (E)-icos-12-enoate
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Overview
Description
2,3-Dihydroxypropyl (E)-icos-12-enoate is an ester compound derived from the reaction between 2,3-dihydroxypropyl alcohol and (E)-icos-12-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl (E)-icos-12-enoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with (E)-icos-12-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl (E)-icos-12-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major products include aldehydes or ketones, depending on the specific conditions.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary based on the substituent introduced, such as ethers or esters.
Scientific Research Applications
2,3-Dihydroxypropyl (E)-icos-12-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a bioactive compound.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl (E)-icos-12-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester functionality allow it to participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl octadecanoate: Similar in structure but with a shorter carbon chain.
2,3-Dihydroxypropyl (E)-9-octadecenoate: Similar in structure but with a different unsaturation position.
Bisphenol A diglycidyl ether: Contains similar dihydroxypropyl groups but is used primarily in epoxy resins.
Uniqueness
2,3-Dihydroxypropyl (E)-icos-12-enoate is unique due to its specific chain length and unsaturation position, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H44O4 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (E)-icos-12-enoate |
InChI |
InChI=1S/C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h8-9,22,24-25H,2-7,10-21H2,1H3/b9-8+ |
InChI Key |
MLIFROIPPVISCY-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
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